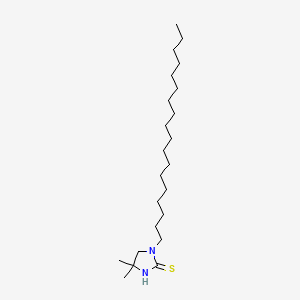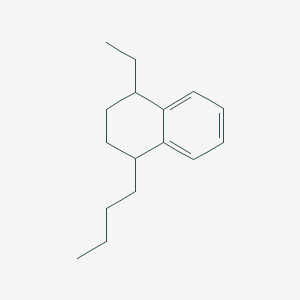
1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C16H24. It belongs to the class of tetrahydronaphthalenes, which are derivatives of naphthalene where the aromatic ring system is partially hydrogenated. This compound is characterized by the presence of butyl and ethyl substituents on the tetrahydronaphthalene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through various methods. One common approach involves the alkylation of 1,2,3,4-tetrahydronaphthalene with butyl and ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like toluene or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of naphthalene derivatives followed by selective alkylation
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound to fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Friedel-Crafts alkylation using alkyl halides and a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a solvent and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with hydrophobic pockets in proteins or lipid membranes.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-4-hexyl-1,2,3,4-tetrahydronaphthalene
- 1-Butyl-1,2,3,4-tetrahydronaphthalene
- 1,2,3,4-Tetrahydronaphthalene
Uniqueness
1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The presence of both butyl and ethyl groups provides a distinct steric and electronic environment compared to other tetrahydronaphthalene derivatives.
Properties
CAS No. |
61761-56-6 |
|---|---|
Molecular Formula |
C16H24 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1-butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C16H24/c1-3-5-8-14-12-11-13(4-2)15-9-6-7-10-16(14)15/h6-7,9-10,13-14H,3-5,8,11-12H2,1-2H3 |
InChI Key |
HZGCEAFNCGCFJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(C2=CC=CC=C12)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



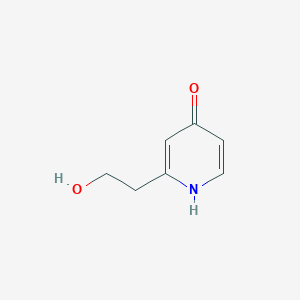
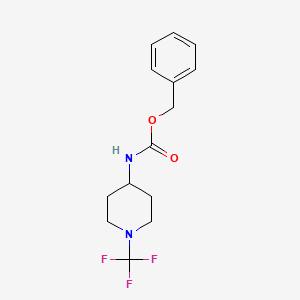
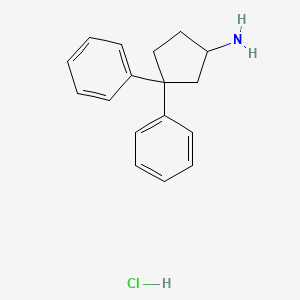
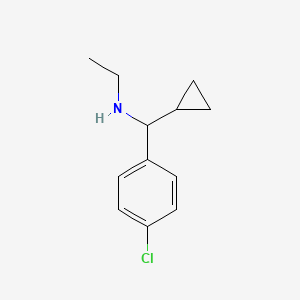
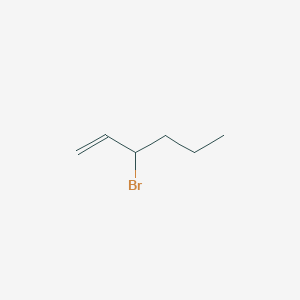

![(2,3,4,5,6-pentafluorophenyl) 5-[[5-[(3-hydroxyimino-2-methylbutan-2-yl)amino]-3-[2-[(3-hydroxyimino-2-methylbutan-2-yl)amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B13957464.png)

![3H-Tetrazolo[1,5-B]indazole](/img/structure/B13957481.png)
![1-Ethyl-2-[(methylsulfanyl)methyl]benzene](/img/structure/B13957489.png)
